molecular formula C11H11NOS B14239451 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- CAS No. 405161-10-6

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)-

Katalognummer: B14239451
CAS-Nummer: 405161-10-6
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: WCNRELHZQWYZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- is a chemical compound that belongs to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules . The compound has a molecular formula of C₁₀H₁₁NOS and is characterized by a pyrrol-2-one core structure with a phenylthio substituent.

Vorbereitungsmethoden

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is practical and scalable, making it suitable for industrial production. Additionally, the synthesis of related compounds often involves the use of water and triflic acid-mediated N-benzyl lactam N-deprotection .

Analyse Chemischer Reaktionen

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions include substituted pyrrol-2-ones and other γ-lactam derivatives .

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam core structure allows it to interact with enzymes and receptors, modulating their activity. For example, in the case of antidiabetic drugs, the compound may enhance insulin secretion or improve insulin sensitivity by targeting specific pathways involved in glucose metabolism . The phenylthio substituent also contributes to its biological activity by influencing its binding affinity and selectivity towards molecular targets .

Eigenschaften

CAS-Nummer

405161-10-6

Molekularformel

C11H11NOS

Molekulargewicht

205.28 g/mol

IUPAC-Name

1-methyl-4-phenylsulfanyl-2H-pyrrol-5-one

InChI

InChI=1S/C11H11NOS/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI-Schlüssel

WCNRELHZQWYZHB-UHFFFAOYSA-N

Kanonische SMILES

CN1CC=C(C1=O)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.